molecular formula C17H16Cl2N2O B299776 3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide

3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide

Cat. No.: B299776
M. Wt: 335.2 g/mol
InChI Key: XYPJTPPGBNLKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide, commonly known as JNJ-5207852, is a small molecule antagonist of the histamine H3 receptor. It was first synthesized in 2004 by researchers at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson. Since then, JNJ-5207852 has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

JNJ-5207852 acts as an antagonist of the histamine H3 receptor, which is a G protein-coupled receptor that is expressed in the brain and other tissues. By blocking the activity of the histamine H3 receptor, JNJ-5207852 increases the release of several neurotransmitters, such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological processes, such as cognition, appetite, and wakefulness.
Biochemical and Physiological Effects
JNJ-5207852 has been shown to have several biochemical and physiological effects in various animal models and humans. These effects include increased dopamine and norepinephrine release in the brain, reduced food intake and body weight, improved cognitive function and memory, increased wakefulness and reduced sleepiness, and reduced anxiety and depression.

Advantages and Limitations for Lab Experiments

JNJ-5207852 has several advantages for lab experiments, such as its high potency and selectivity for the histamine H3 receptor, its well-characterized pharmacokinetics and pharmacodynamics, and its availability in pure form. However, JNJ-5207852 also has some limitations, such as its potential off-target effects on other receptors and its limited solubility in aqueous solutions.

Future Directions

JNJ-5207852 has several potential future directions for research and development. These include further studies on its therapeutic applications in various medical conditions, such as Alzheimer's disease, obesity, and sleep disorders, as well as its potential use as a tool compound for studying the histamine H3 receptor and its downstream signaling pathways. Additionally, JNJ-5207852 could be further optimized for its pharmacokinetic and pharmacodynamic properties, such as its solubility and bioavailability, to improve its clinical utility.

Synthesis Methods

The synthesis of JNJ-5207852 involves several steps, including the reaction of 3,4-dichlorobenzoyl chloride with 3-(1-pyrrolidinyl)aniline to form the intermediate 3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide. This intermediate is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

JNJ-5207852 has been studied for its potential therapeutic applications in various medical conditions, such as Alzheimer's disease, obesity, and sleep disorders. In Alzheimer's disease, JNJ-5207852 has been shown to improve cognitive function and memory in animal models. In obesity, JNJ-5207852 has been shown to reduce food intake and body weight in animal models. In sleep disorders, JNJ-5207852 has been shown to increase wakefulness and reduce sleepiness in humans.

Properties

Molecular Formula

C17H16Cl2N2O

Molecular Weight

335.2 g/mol

IUPAC Name

3,4-dichloro-N-(3-pyrrolidin-1-ylphenyl)benzamide

InChI

InChI=1S/C17H16Cl2N2O/c18-15-7-6-12(10-16(15)19)17(22)20-13-4-3-5-14(11-13)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9H2,(H,20,22)

InChI Key

XYPJTPPGBNLKNB-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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